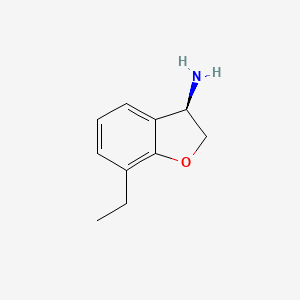
(3R)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine is a chiral amine compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Ethylation: The benzofuran derivative undergoes ethylation to introduce the ethyl group at the 7th position.
Reduction: The resulting compound is then subjected to reduction conditions to form the dihydrobenzofuran ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(3R)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the benzofuran ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions often use palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions may use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce fully hydrogenated benzofuran derivatives.
Scientific Research Applications
(3R)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The benzofuran ring structure allows for interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(3R)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine: Similar structure but with a methyl group instead of an ethyl group.
(3R)-7-Propyl-2,3-dihydro-1-benzofuran-3-amine: Similar structure but with a propyl group instead of an ethyl group.
(3R)-7-Isopropyl-2,3-dihydro-1-benzofuran-3-amine: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
(3R)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity. The stereochemistry (3R) also plays a crucial role in its interactions with molecular targets, making it distinct from its analogs.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(3R)-7-ethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H13NO/c1-2-7-4-3-5-8-9(11)6-12-10(7)8/h3-5,9H,2,6,11H2,1H3/t9-/m0/s1 |
InChI Key |
HAOUCRMXJPUIAV-VIFPVBQESA-N |
Isomeric SMILES |
CCC1=C2C(=CC=C1)[C@H](CO2)N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




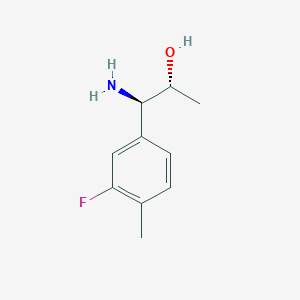
![(1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13051229.png)
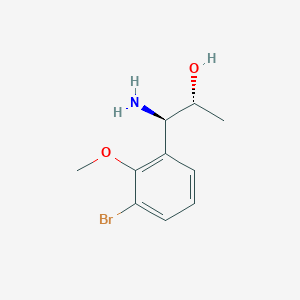
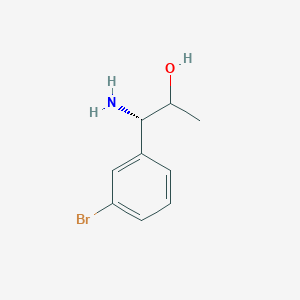
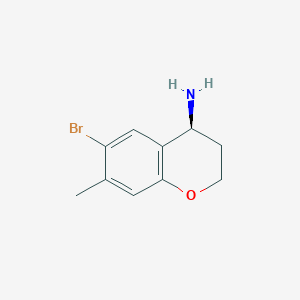
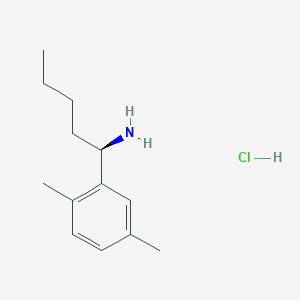
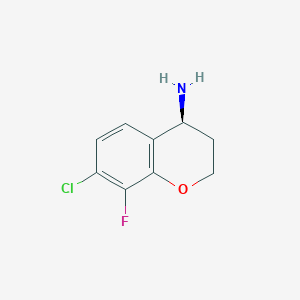
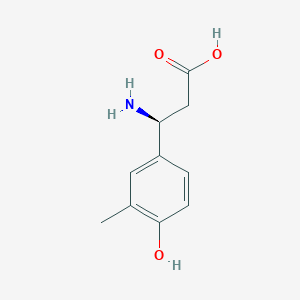
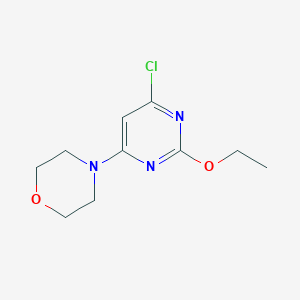
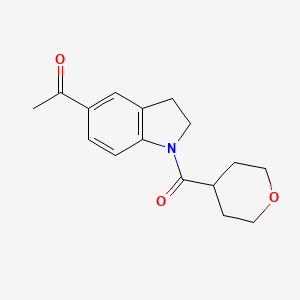
![(1S,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13051256.png)

